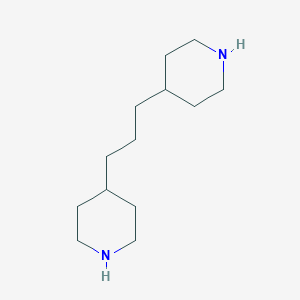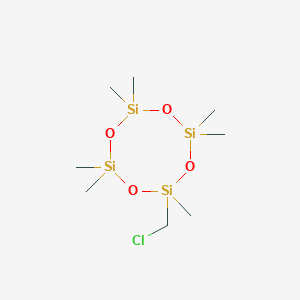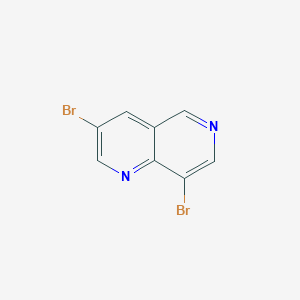
ISONICOTINIC ACID,(1,3,3-TRIMETHYL-2-NORBORNYLIDENE)HYDRAZIDE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
ISONICOTINIC ACID,(1,3,3-TRIMETHYL-2-NORBORNYLIDENE)HYDRAZIDE is a derivative of isonicotinic acid, which is a pyridine carboxylic acid. This compound is known for its potential applications in medicinal chemistry, particularly in the development of antimicrobial agents. It is a hydrazide derivative, which means it contains a hydrazine functional group attached to the isonicotinic acid moiety.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of isonicotinic acid, (1,3,3-trimethyl-2-norbornylidene)hydrazide typically involves the reaction of isonicotinic acid hydrazide with 1,3,3-trimethyl-2-norbornylidene. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process would be optimized for yield and purity, with considerations for cost-effectiveness and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the hydrazide group is oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazide group to amines or other reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups on the hydrazide moiety are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various nucleophiles can be used in substitution reactions, depending on the desired product.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines.
科学的研究の応用
ISONICOTINIC ACID,(1,3,3-TRIMETHYL-2-NORBORNYLIDENE)HYDRAZIDE has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: It is explored for its potential use in developing new drugs for treating infectious diseases.
Industry: The compound may be used in the production of pharmaceuticals and other chemical products.
作用機序
The mechanism of action of isonicotinic acid, (1,3,3-trimethyl-2-norbornylidene)hydrazide involves its interaction with specific molecular targets. The hydrazide group can form covalent bonds with enzymes or other proteins, inhibiting their activity. This can lead to the disruption of essential biological processes in microorganisms, contributing to its antimicrobial effects .
類似化合物との比較
Isonicotinic acid hydrazide: A well-known antimicrobial agent used in the treatment of tuberculosis.
Iproniazid: Another hydrazide derivative with antidepressant properties.
Nialamide: A hydrazide derivative used as an antidepressant.
Uniqueness: ISONICOTINIC ACID,(1,3,3-TRIMETHYL-2-NORBORNYLIDENE)HYDRAZIDE is unique due to its specific structure, which imparts distinct chemical and biological properties
特性
CAS番号 |
15407-86-0 |
|---|---|
分子式 |
C16H21N3O |
分子量 |
271.36 g/mol |
IUPAC名 |
N-[(Z)-(1,3,3-trimethyl-2-bicyclo[2.2.1]heptanylidene)amino]pyridine-4-carboxamide |
InChI |
InChI=1S/C16H21N3O/c1-15(2)12-4-7-16(3,10-12)14(15)19-18-13(20)11-5-8-17-9-6-11/h5-6,8-9,12H,4,7,10H2,1-3H3,(H,18,20)/b19-14+ |
InChIキー |
UBGJKRBQTVFLFD-XMHGGMMESA-N |
SMILES |
CC1(C2CCC(C2)(C1=NNC(=O)C3=CC=NC=C3)C)C |
異性体SMILES |
CC\1(C2CCC(C2)(/C1=N/NC(=O)C3=CC=NC=C3)C)C |
正規SMILES |
CC1(C2CCC(C2)(C1=NNC(=O)C3=CC=NC=C3)C)C |
同義語 |
N'-(1,3,3-Trimethylnorbornan-2-ylidene)isonicotinic hydrazide |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![1-Methyl-2,3-dihydro-[1,1'-biphenyl]-4(1H)-one](/img/structure/B95876.png)




